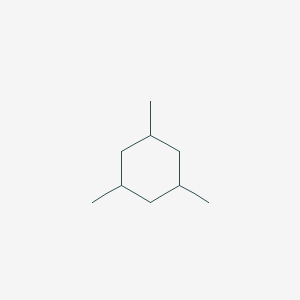

1,3,5-Trimethylcyclohexane

Description

The exact mass of the compound 1,3,5-Trimethylcyclohexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73969. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1,3,5-Trimethylcyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Trimethylcyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNRTOSCFYDTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862763, DTXSID801025627, DTXSID901025632 | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent acrid odor; [Chem Service MSDS] | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1839-63-0, 1795-26-2, 1795-27-3 | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1839-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,trans-5-Trimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,cis-5-Trimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,3,5-Trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3,5-trimethylcyclohexane, a saturated cyclic hydrocarbon. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where this compound may be utilized.

Quantitative Physical Properties

The physical properties of 1,3,5-trimethylcyclohexane are summarized in the table below for easy reference and comparison. These values are critical for a variety of applications, from reaction engineering to formulation development.

| Physical Property | Value | Units | Notes |

| Molecular Formula | C₉H₁₈ | - | [1][2] |

| Molecular Weight | 126.24 | g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | - | [3] |

| Odor | Pungent, acrid | - | |

| Density | 0.77 | g/cm³ | at 20°C[1][3][4] |

| Boiling Point | 139.5 - 140 | °C | [1][3][4][5] |

| Melting Point | -50 to -84.39 | °C | [4][5] |

| Refractive Index | 1.4260 - 1.4307 | - | at 20°C[3][5][6] |

| Flash Point | 19 - 27.9 | °C | [3][5][6] |

| Vapor Pressure | 7.982 | mmHg | at 25°C[5] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents like hexane and toluene. | - |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for measuring the key physical properties of liquid organic compounds like 1,3,5-trimethylcyclohexane.

2.1. Determination of Density

The density of a liquid can be determined using a straightforward gravimetric method.

-

Materials: Analytical balance, graduated cylinder or pycnometer (for higher accuracy), and a temperature-controlled environment.

-

Protocol:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer and record it as m₁.

-

Add a known volume (V) of 1,3,5-trimethylcyclohexane to the graduated cylinder or fill the pycnometer to its calibrated volume.

-

Measure the total mass of the container with the liquid and record it as m₂.

-

The mass of the liquid (m_liquid) is calculated as m₂ - m₁.

-

The density (ρ) is then calculated using the formula: ρ = m_liquid / V.[6][7][8]

-

Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent.

-

2.2. Determination of Boiling Point

The capillary method is a common and efficient technique for determining the boiling point of a small liquid sample.

-

Materials: Thiele tube or a similar heating apparatus (e.g., oil bath), thermometer, capillary tube (sealed at one end), small test tube (fusion tube), and a heat source.

-

Protocol:

-

Place a small amount of 1,3,5-trimethylcyclohexane into the fusion tube.

-

Invert the capillary tube (sealed end up) and place it inside the fusion tube containing the liquid.

-

Attach the fusion tube to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the fusion tube.

-

Place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently and uniformly.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating when a rapid and continuous stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[1][5][9][10][11]

-

2.3. Determination of Refractive Index

An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid.

-

Materials: Abbe refractometer, light source (typically a sodium lamp), dropper, and a solvent for cleaning (e.g., acetone or ethanol).

-

Protocol:

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Open the prism assembly of the refractometer and clean the surfaces of both the illuminating and refracting prisms with a suitable solvent and a soft lens tissue.

-

Place a few drops of 1,3,5-trimethylcyclohexane onto the surface of the refracting prism.

-

Close the prism assembly securely.

-

Turn on the light source and look through the eyepiece.

-

Adjust the coarse and fine adjustment knobs until the field of view is divided into a light and a dark region.

-

If a color fringe is visible at the borderline, adjust the compensator to obtain a sharp, achromatic borderline.

-

Align the borderline precisely with the crosshairs in the eyepiece.

-

Record the temperature at which the measurement is taken.

-

2.4. Determination of Solubility

A qualitative assessment of solubility in different solvents provides insight into the polarity of the compound.

-

Materials: Test tubes, vortex mixer (optional), and a selection of solvents (e.g., water, ethanol, hexane, toluene).

-

Protocol:

-

Add approximately 1 mL of the solvent to a test tube.

-

Add a few drops of 1,3,5-trimethylcyclohexane to the solvent.

-

Shake the test tube vigorously for about 30 seconds or use a vortex mixer.

-

Allow the mixture to stand and observe if the compound dissolves completely (forms a single phase), is partially soluble (remains cloudy or has undissolved droplets), or is insoluble (forms two distinct layers).

-

Repeat the process with different solvents to determine the solubility profile.[2][4][15]

-

Visualization of a Relevant Workflow

While 1,3,5-trimethylcyclohexane itself is not directly involved in signaling pathways, its structural analogs and its use as a template in synthesis are of interest. The following diagram illustrates a generalized workflow for the catalytic dehydrogenation of a substituted cyclohexane, a reaction class relevant to hydrogen storage and chemical synthesis, for which 1,3,5-trimethylcyclohexane is a representative compound.

Caption: Generalized workflow for catalytic dehydrogenation.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. researchgate.net [researchgate.net]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. scribd.com [scribd.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. quora.com [quora.com]

- 7. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]

- 8. wjec.co.uk [wjec.co.uk]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 14. davjalandhar.com [davjalandhar.com]

- 15. www1.udel.edu [www1.udel.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1,3,5-Trimethylcyclohexane from Mesitylene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-trimethylcyclohexane, a saturated alicyclic hydrocarbon, from its aromatic precursor, mesitylene (1,3,5-trimethylbenzene). The primary and most effective method for this transformation is catalytic hydrogenation, which involves the complete saturation of the aromatic ring. This document details the foundational principles of this synthesis, including the reaction mechanism, various catalytic systems, and reaction conditions. Detailed experimental protocols are provided, and key quantitative data from scientific literature are summarized to offer a comparative perspective. This guide is intended to equip researchers, scientists, and professionals in drug development with the critical knowledge required for the successful synthesis and application of 1,3,5-trimethylcyclohexane.

Introduction

Mesitylene (1,3,5-trimethylbenzene) is a symmetrically substituted aromatic hydrocarbon, commonly sourced from coal tar or produced through the transalkylation of xylene.[1] Its conversion to 1,3,5-trimethylcyclohexane represents a fundamental transformation from an aromatic to an alicyclic compound. 1,3,5-trimethylcyclohexane is a valuable compound in various chemical applications, including its use as a template in peptide synthesis and for studies in stereochemistry and reaction kinetics.[2] The molecule exists as cis and trans stereoisomers, with the cis isomer, having all three methyl groups in equatorial positions in a chair conformation, being the most energetically favored.[2]

The most direct and widely employed method for synthesizing 1,3,5-trimethylcyclohexane is the catalytic hydrogenation of mesitylene. This process involves the addition of hydrogen across the double bonds of the benzene ring in the presence of a metal catalyst.

Reaction Pathway: Catalytic Hydrogenation

The overall reaction involves the addition of three moles of hydrogen gas (H₂) to one mole of mesitylene to yield 1,3,5-trimethylcyclohexane.

Reaction: C₆H₃(CH₃)₃ + 3H₂ → C₉H₁₈

The hydrogenation of the benzene nucleus is a cornerstone of organic synthesis, typically requiring a metal catalyst to proceed under manageable conditions.[3] The process is an exothermic reduction reaction.

Reaction Mechanism

Catalytic hydrogenation of aromatic rings is a heterogeneous process that occurs on the surface of a metal catalyst. The generally accepted mechanism involves the following steps:

-

Adsorption: Both the aromatic substrate (mesitylene) and hydrogen molecules are adsorbed onto the surface of the catalyst.

-

Hydrogen Dissociation: The H-H bond in the hydrogen molecules is weakened and broken, forming adsorbed hydrogen atoms on the metal surface.

-

Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed mesitylene molecule, leading to the stepwise reduction of the double bonds in the aromatic ring.

-

Desorption: Once the ring is fully saturated, the final product, 1,3,5-trimethylcyclohexane, desorbs from the catalyst surface, freeing up the active sites for the next reaction cycle.

The process results in the formation of a mixture of cis and trans isomers of 1,3,5-trimethylcyclohexane.[4] The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions.

Experimental Protocols & Quantitative Data

The synthesis of 1,3,5-trimethylcyclohexane can be achieved using various catalysts and conditions. The choice of catalyst is critical and influences reaction rate, temperature, pressure, and selectivity. Common catalysts include platinum, palladium, nickel, and ruthenium-based systems.[3][5]

Protocol 1: Hydrogenation using Adams' Catalyst (Platinum Oxide)

A classic and effective method for the hydrogenation of polymethylbenzenes involves using Adams' catalyst (PtO₂) in an acidic solvent like acetic acid.[5] Studies have shown that the hydrogenation of mesitylene on platinum proceeds faster than that of xylenes.[5]

Experimental Procedure:

-

Reactor Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with mesitylene (0.05 mol), glacial acetic acid (50 mL), and platinum(IV) oxide (PtO₂, 0.2 g).[5]

-

Catalyst Activation (Pre-reduction): The vessel is sealed, purged with hydrogen gas to remove air, and then pressurized with hydrogen. The mixture is agitated to suspend the catalyst. The PtO₂ is reduced in situ by the hydrogen to form finely divided, highly active platinum black.

-

Hydrogenation Reaction: The reaction is conducted at a specific temperature and hydrogen pressure. For laboratory-scale synthesis, this can often be accomplished at or near room temperature, although higher temperatures can increase the reaction rate. The reaction progress is monitored by observing the uptake of hydrogen from the pressure gauge.

-

Work-up and Isolation: Upon completion (cessation of hydrogen uptake), the reactor is depressurized. The reaction mixture is filtered to remove the platinum catalyst. The acetic acid solvent can be neutralized with a base (e.g., sodium bicarbonate solution) and the product extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The organic extract is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation. The resulting 1,3,5-trimethylcyclohexane can be further purified by distillation if necessary.

Protocol 2: Hydrogenation using Nickel-Alumina Catalyst

Nickel-based catalysts are also effective for the hydrogenation of benzene derivatives and are often used in industrial applications.

Experimental Procedure:

-

Catalyst Preparation: A nickel-alumina catalyst is placed in a fixed-bed reactor. The catalyst is typically activated (reduced) in a stream of hydrogen at an elevated temperature before the introduction of the reactant.[4]

-

Reaction: A mixture of mesitylene vapor and hydrogen gas is passed over the heated catalyst bed.[4] The mole ratio of hydrogen to hydrocarbon is kept high (e.g., 4 to 13) to favor the forward reaction and minimize side reactions.[4]

-

Product Collection: The product stream exiting the reactor is cooled to condense the 1,3,5-trimethylcyclohexane and any unreacted mesitylene.

-

Analysis and Purification: The collected liquid is analyzed (e.g., by gas chromatography) to determine the conversion and product distribution. The product can be purified from the starting material by fractional distillation.

Summary of Quantitative Data

The following table summarizes typical quantitative data for the hydrogenation of mesitylene under different catalytic systems.

| Parameter | Adams' Catalyst (PtO₂) | Nickel-Alumina | Ruthenium Phosphide (Ru₅₀P₅₀@SILP) |

| Substrate | Mesitylene | Mesitylene | General Heteroarenes (by analogy) |

| Catalyst Loading | ~0.2 g per 0.05 mol substrate[5] | Fixed-bed catalyst[4] | Not specified for mesitylene |

| Solvent | Acetic Acid (50 mL)[5] | Gas Phase (no solvent)[4] | Mesitylene / Heptane[6] |

| Temperature | Room Temperature to 300°C[4][5] | 200 - 300°C[4] | 50 - 90°C[6] |

| H₂ Pressure | Atmospheric to high pressure | Typically atmospheric or slightly above[4] | 20 - 50 bar[6] |

| Reaction Time | Varies (hours) | Dependent on flow rate[4] | 3 - 16 hours[6] |

| Yield | Generally high to quantitative[5] | Equilibrium-dependent[4] | Quantitative (for model substrates)[6] |

| Product(s) | cis/trans-1,3,5-trimethylcyclohexane[4] | cis/trans-1,3,5-trimethylcyclohexane[4] | Saturated cyclic compounds |

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis, workup, and purification of 1,3,5-trimethylcyclohexane via catalytic hydrogenation.

Conclusion

The synthesis of 1,3,5-trimethylcyclohexane from mesitylene is most efficiently achieved through catalytic hydrogenation. This guide has outlined the fundamental principles, reaction mechanism, and detailed experimental protocols for this conversion. By selecting appropriate catalysts, such as platinum oxide or supported nickel, and controlling reaction parameters like temperature and pressure, high yields of the desired saturated product can be obtained. The provided data and workflows serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, enabling the effective production of 1,3,5-trimethylcyclohexane for its diverse applications.

References

Stereoisomers of 1,3,5-Trimethylcyclohexane and their stability.

An In-depth Technical Guide to the Stereoisomers of 1,3,5-Trimethylcyclohexane and Their Stability

Introduction

1,3,5-Trimethylcyclohexane is a saturated cyclic hydrocarbon that serves as an important model system in stereochemistry for understanding conformational analysis. Its structure, consisting of a cyclohexane ring with three methyl groups, gives rise to geometric isomers with distinct three-dimensional arrangements and thermodynamic stabilities.[1] The spatial orientation of these methyl substituents, whether axial or equatorial, dictates the overall molecular energy and preferred conformation. This guide provides a detailed examination of the stereoisomers of 1,3,5-trimethylcyclohexane, a thorough analysis of their conformational stability, and the experimental and computational methods used in their study.

Stereoisomers of 1,3,5-Trimethylcyclohexane

1,3,5-Trimethylcyclohexane exists as two primary stereoisomers, which are diastereomers of each other:

-

cis-1,3,5-Trimethylcyclohexane: In this isomer, all three methyl groups are on the same face of the cyclohexane ring. It is also referred to as the (1α,3α,5α) isomer.[2][3]

-

trans-1,3,5-Trimethylcyclohexane: In this isomer, two methyl groups are on one face of the ring, and the third is on the opposite face. This is also known as the (1α,3α,5β) isomer.

These isomers are achiral and therefore optically inactive, as they both possess planes of symmetry.[4][5] Their differing spatial arrangements lead to significant differences in stability, which can be understood by analyzing their chair conformations.

Conformational Analysis and Stability

The stability of substituted cyclohexanes is predominantly governed by steric strain, particularly the repulsive 1,3-diaxial interactions.[6][7] These are steric clashes between an axial substituent and the two axial hydrogens (or other substituents) on the same side of the ring.[7][8] Substituents preferentially occupy the more spacious equatorial positions to minimize this strain.[9] The energy difference between the axial and equatorial conformation for a given substituent is known as its "A-value".[10] For a methyl group, this value is approximately 1.74 kcal/mol (7.3 kJ/mol), representing the energy cost of it being in an axial position.[10][11]

cis-1,3,5-Trimethylcyclohexane

The cis isomer can exist in two chair conformations that interconvert via a ring-flip.

-

Diequatorial/Diequatorial/Diequatorial (e,e,e) Conformation: One conformer allows all three methyl groups to occupy equatorial positions. In this arrangement, 1,3-diaxial interactions involving the methyl groups are absent, making it a very low-energy and stable conformation.

-

Diaxial/Diaxial/Diaxial (a,a,a) Conformation: Following a ring-flip, all three methyl groups are forced into axial positions. This conformer is highly unstable due to severe steric strain. Each axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens. Furthermore, the three axial methyl groups themselves create significant steric repulsion.

The equilibrium heavily favors the (e,e,e) conformation, with the (a,a,a) form being practically negligible at room temperature.

trans-1,3,5-Trimethylcyclohexane

The trans isomer also undergoes ring-flipping between two chair conformations.

-

Axial/Equatorial/Equatorial (a,e,e) Conformation: In its more stable conformation, one methyl group is axial, and the other two are equatorial. This conformer is destabilized by the 1,3-diaxial interactions of the single axial methyl group.

-

Equatorial/Axial/Axial (e,a,a) Conformation: Upon ring-flipping, this conformer has two axial methyl groups and one equatorial methyl group. The presence of two axial substituents results in greater steric strain compared to the (a,e,e) conformer.

The equilibrium for the trans isomer lies with the (a,e,e) conformation, as it minimizes the number of high-energy axial methyl groups.

Overall Stability Comparison

To compare the stability of the cis and trans isomers, we must compare their most stable respective conformers.

-

Most Stable cis Conformer: (e,e,e)

-

Most Stable trans Conformer: (a,e,e)

The (e,e,e) conformer of the cis isomer has no axial methyl groups and thus has a relative strain energy of 0 kcal/mol. The most stable (a,e,e) conformer of the trans isomer has one axial methyl group, corresponding to a strain energy of approximately 1.74 kcal/mol.[10][11]

Therefore, cis-1,3,5-trimethylcyclohexane is more stable than trans-1,3,5-trimethylcyclohexane by about 1.74 kcal/mol. This is a classic example where the cis isomer is more stable than the trans, counter to what is often observed in simpler acyclic or disubstituted cyclic systems.[12]

Data Presentation

The quantitative data regarding the conformational analysis is summarized below.

Table 1: Conformational Analysis of 1,3,5-Trimethylcyclohexane Stereoisomers

| Stereoisomer | Conformer | Axial Me Groups | Equatorial Me Groups | Calculated Strain Energy (kcal/mol)* | Relative Stability |

| cis | (e,e,e) | 0 | 3 | 0 | Most Stable |

| (a,a,a) | 3 | 0 | > 5.22** | Least Stable | |

| trans | (a,e,e) | 1 | 2 | ~1.74 | More Stable |

| (e,a,a) | 2 | 1 | ~3.48 | Less Stable |

*Based on an A-value of 1.74 kcal/mol per axial methyl group. ****This value is a minimum estimate; it does not account for the additional severe 1,3-diaxial interactions between the methyl groups themselves.

Visualization of Stability Relationships

The logical flow from stereoisomers to their respective conformers and relative energy levels is depicted in the diagram below.

References

- 1. 1,3,5-Trimethylcyclohexane|C9H18 [benchchem.com]

- 2. Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5α)- [webbook.nist.gov]

- 3. Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5α)- [webbook.nist.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction) [chem.ucla.edu]

- 8. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 9. Methylcyclohexane - Wikipedia [en.wikipedia.org]

- 10. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. quora.com [quora.com]

Conformational Analysis of cis-1,3,5-Trimethylcyclohexane: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of cis-1,3,5-trimethylcyclohexane. The document elucidates the structural and energetic properties of its chair and boat conformers, with a focus on the steric interactions that dictate its conformational preferences. Detailed methodologies for both experimental (low-temperature Nuclear Magnetic Resonance spectroscopy) and computational (Molecular Mechanics and Density Functional Theory) analysis are presented. Quantitative data on steric strain energies are summarized in tabular format to facilitate comparison. Visualizations of the conformational equilibrium and key steric interactions are provided using Graphviz diagrams to offer a clear and comprehensive understanding of the molecule's three-dimensional behavior, a critical aspect in molecular recognition and drug design.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules, such as cyclohexane derivatives, conformational analysis is a fundamental tool for understanding their reactivity and interactions with biological targets. cis-1,3,5-Trimethylcyclohexane presents a compelling case study in stereoisomerism and conformational preferences due to the orientation of its three methyl substituents. This whitepaper will explore the conformational landscape of this molecule, providing a detailed analysis of the energetic factors that govern its structure.

Chair Conformations and Steric Strain

The most stable conformation of a cyclohexane ring is the chair form, which minimizes both angle and torsional strain. For cis-1,3,5-trimethylcyclohexane, two primary chair conformations are possible through a process called ring flip.

-

Conformer A (Tri-equatorial): In this conformation, all three methyl groups occupy the more sterically favorable equatorial positions.

-

Conformer B (Tri-axial): Upon ring flip, all three methyl groups are forced into the sterically hindered axial positions.

The relative stability of these two conformers is dictated by the presence of steric strain, primarily in the form of 1,3-diaxial interactions.

Quantitative Analysis of Steric Strain

The energy difference between axial and equatorial substituents is quantified by the "A-value," which represents the change in Gibbs free energy for a substituent moving from the equatorial to the axial position.[1] For a methyl group, the A-value is approximately 1.7 to 1.8 kcal/mol (7.1 to 7.6 kJ/mol).[2][3] This energy penalty arises from two gauche butane-like interactions between the axial methyl group and the axial hydrogens at the C3 and C5 positions.[4]

In the tri-axial conformer of cis-1,3,5-trimethylcyclohexane, the steric strain is significantly amplified due to severe 1,3-diaxial interactions between the three methyl groups. One source indicates that one chair conformer of cis-1,3,5-trimethylcyclohexane is 46.4 kJ/mol less stable than the other.[5] Another source suggests the energy difference is greater than 5.4 kcal/mol.[6] The total steric strain in the tri-axial conformer can be estimated by considering the individual 1,3-diaxial interactions. The interaction between two axial methyl groups is considerably more destabilizing than a methyl-hydrogen interaction.

The following table summarizes the key steric interactions and their associated energy costs.

| Interaction Type | Description | Energy Cost (kJ/mol) | Energy Cost (kcal/mol) |

| 1,3-Diaxial Me-H | Interaction between an axial methyl group and an axial hydrogen. | ~3.8[7] | ~0.9 |

| A-value (Methyl) | Total strain for one axial methyl group (two Me-H interactions). | 7.1 - 7.6[3][4] | 1.7 - 1.8[2] |

| 1,3-Diaxial Me-Me | Interaction between two axial methyl groups. | ~15.4[7] | ~3.7 |

In the tri-axial conformer of cis-1,3,5-trimethylcyclohexane, there are three 1,3-diaxial methyl-methyl interactions. A simple summation of these interactions (3 x 15.4 kJ/mol) would predict a total steric strain of 46.2 kJ/mol, which aligns well with the reported energy difference of 46.4 kJ/mol.[5]

The tri-equatorial conformer is essentially free of these significant steric repulsions, making it the overwhelmingly more stable conformation.

Boat Conformation

While the chair conformation is the most stable, other conformations like the boat and twist-boat exist at higher energies. For cis-1,3,5-trimethylcyclohexane, a boat conformation would also lead to significant steric strain, including flagpole interactions between substituents at the "bow" and "stern" of the boat, as well as eclipsing interactions along the sides. In some highly substituted cyclohexane derivatives, boat or twist-boat conformations can become populated.[8] However, for cis-1,3,5-trimethylcyclohexane, the energy of the boat conformer is expected to be significantly higher than the tri-equatorial chair conformer.

Experimental and Computational Protocols

Experimental Determination: Low-Temperature NMR Spectroscopy

The conformational equilibrium of cis-1,3,5-trimethylcyclohexane can be experimentally determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the ring flip is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons and carbons. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.

Protocol:

-

Sample Preparation:

-

Dissolve a high-purity sample of cis-1,3,5-trimethylcyclohexane in a deuterated solvent with a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated methylene chloride, CD₂Cl₂).

-

Transfer the solution to a suitable NMR tube.

-

-

Data Acquisition:

-

Acquire a standard ¹H or ¹³C NMR spectrum at room temperature to serve as a reference.

-

Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

At each temperature, acquire a spectrum and monitor for signal broadening, which indicates the coalescence temperature is being approached.

-

Continue cooling until the signals for the two conformers are sharp and well-resolved. For many cyclohexane derivatives, this requires temperatures below -60 °C.

-

-

Data Analysis:

-

Identify the distinct sets of signals corresponding to the tri-equatorial and tri-axial conformers in the low-temperature spectrum.

-

Integrate the signals for each conformer. The ratio of the integrals directly corresponds to the population ratio (K_eq) of the two conformers at that temperature.

-

The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.

-

Computational Determination: Molecular Mechanics and DFT

Computational chemistry provides a powerful means to model and calculate the energies of different conformers.

Methodology:

-

Conformational Search:

-

A systematic or stochastic conformational search can be performed using a molecular mechanics force field (e.g., MMFF or AMBER) to identify all low-energy conformers. For cis-1,3,5-trimethylcyclohexane, this will primarily yield the tri-equatorial and tri-axial chair forms, as well as any relevant boat or twist-boat structures.

-

-

Geometry Optimization and Energy Calculation:

-

The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or higher).[9]

-

Frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Analysis:

-

The relative energies of the conformers are determined by comparing their calculated Gibbs free energies. This allows for a theoretical prediction of the conformational equilibrium.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key conformational concepts.

Caption: Conformational equilibrium of cis-1,3,5-trimethylcyclohexane.

Caption: 1,3-diaxial methyl-methyl interactions in the tri-axial conformer.

Conclusion

The conformational analysis of cis-1,3,5-trimethylcyclohexane reveals a strong preference for the tri-equatorial chair conformation. The alternative tri-axial conformer is significantly destabilized by severe 1,3-diaxial steric interactions between the three methyl groups, resulting in a large energy difference between the two conformers. This pronounced energetic preference means that at room temperature, the population of the tri-axial conformer is negligible. Understanding these conformational dynamics is crucial for predicting the molecule's behavior in chemical reactions and its potential interactions in biological systems, providing valuable insights for drug development and materials science. The methodologies outlined in this guide offer a robust framework for the conformational analysis of other substituted cyclohexanes and related cyclic systems.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Stability of Substituted Cyclohexanes [jove.com]

- 4. ijert.org [ijert.org]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. TOPIC: 3 [chemedx.org]

- 8. Conformation of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid derivatives: crystal structures and semiempirical molecular orbital calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

1H NMR spectrum of 1,3,5-Trimethylcyclohexane interpretation.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,3,5-Trimethylcyclohexane

Introduction

1,3,5-Trimethylcyclohexane is a saturated cyclic hydrocarbon existing as two diastereomers: cis and trans. The stereochemistry of these isomers profoundly influences their conformational preferences, which in turn dictates the appearance of their Proton Nuclear Magnetic Resonance (¹H NMR) spectra. ¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the behavior of hydrogen nuclei in a magnetic field. For substituted cyclohexanes, ¹H NMR is particularly insightful for elucidating the stereochemical arrangement and conformational equilibrium of the molecule. This guide provides a detailed interpretation of the ¹H NMR spectra expected for both cis- and trans-1,3,5-trimethylcyclohexane, aimed at researchers, scientists, and professionals in drug development.

Conformational Analysis and ¹H NMR Interpretation

The key to interpreting the ¹H NMR spectra of 1,3,5-trimethylcyclohexane isomers lies in understanding their most stable chair conformations. Steric strain, particularly 1,3-diaxial interactions, governs which conformation predominates.

cis-1,3,5-Trimethylcyclohexane

In the cis isomer, all three methyl groups are on the same face of the cyclohexane ring. To minimize steric hindrance, the molecule adopts a chair conformation where all three methyl groups occupy equatorial positions. This conformation is highly symmetrical (C₃ᵥ point group) and conformationally locked, as a ring-flip would force all three bulky methyl groups into highly unfavorable axial positions.

This high degree of symmetry results in a relatively simple ¹H NMR spectrum with only four distinct proton environments:

-

Methyl Protons (CH₃): The nine protons of the three equivalent methyl groups.

-

Methine Protons (CH): The three equivalent protons at the substituted carbons (C1, C3, C5).

-

Axial Methylene Protons (CH₂ₐₓ): The three equivalent axial protons on the unsubstituted carbons (C2, C4, C6).

-

Equatorial Methylene Protons (CH₂ₑ₁): The three equivalent equatorial protons on the unsubstituted carbons (C2, C4, C6).

trans-1,3,5-Trimethylcyclohexane

The trans isomer has two methyl groups on one face of the ring and the third on the opposite face. In its most stable chair conformation, two methyl groups will be in equatorial positions, while one must occupy an axial position. This arrangement breaks the high symmetry observed in the cis isomer. The lower symmetry means that the protons are in more varied chemical environments, leading to a significantly more complex ¹H NMR spectrum with a larger number of unique signals. For instance, the two equatorial methyl groups are not equivalent to the single axial methyl group, which would result in at least two distinct signals for the methyl protons. The ring protons would also exhibit a complex pattern of overlapping multiplets.

Data Presentation

The following table summarizes the predicted quantitative ¹H NMR data for the thermodynamically stable cis-1,3,5-trimethylcyclohexane isomer. Due to the complexity and potential for significant signal overlap, a detailed prediction for the trans isomer is not provided.

| Proton Environment | Signal Label | Integration (Relative No. of H) | Approx. Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Interactions |

| Methyl Protons | Hₐ | 9H | 0.8 - 0.9 | Doublet (d) | Coupled to the adjacent methine proton (Hₑ). |

| Axial Methylene Protons | Hₓ | 3H | 0.6 - 0.8 | Multiplet (m) | Geminal coupling to Hᵧ; Vicinal coupling to Hₑ. |

| Methine Protons | Hₑ | 3H | 1.1 - 1.3 | Multiplet (m) | Coupled to Hₐ, Hₓ, and Hᵧ. |

| Equatorial Methylene Protons | Hᵧ | 3H | 1.6 - 1.8 | Multiplet (m) | Geminal coupling to Hₓ; Vicinal coupling to Hₑ. |

Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency. Multiplicities for ring protons are complex due to multiple coupling partners and are designated as multiplets.

Mandatory Visualization

The logical relationship of the spin-spin coupling for a representative proton network in cis-1,3,5-trimethylcyclohexane is illustrated below. The diagram shows how the methine proton (Hₑ) acts as a central point for coupling to the adjacent methyl (Hₐ) and methylene (Hₓ and Hᵧ) protons.

Experimental Protocols

The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of 1,3,5-trimethylcyclohexane.

1. Sample Preparation

-

Analyte: Accurately weigh approximately 5-10 mg of 1,3,5-trimethylcyclohexane. The sample should be of high purity to avoid extraneous signals.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for nonpolar compounds like this.

-

Procedure:

-

Place the weighed sample into a clean, dry vial.

-

Using a micropipette or syringe, add approximately 0.6-0.7 mL of CDCl₃. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

-

2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Standard Parameters:

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent (CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width (SW): Set a spectral width of approximately 12-16 ppm to ensure all signals, including the TMS reference, are captured.

-

Transmitter Offset (O1p): Center the frequency offset in the middle of the expected spectral region (e.g., around 4-5 ppm).

-

Acquisition Time (AQ): An acquisition time of 3-4 seconds is generally sufficient for good resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is standard for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Temperature: The experiment is usually run at a standard probe temperature, such as 298 K.

-

-

3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative ratio of protons.

CAS number and molecular weight of 1,3,5-Trimethylcyclohexane.

An In-depth Technical Guide to 1,3,5-Trimethylcyclohexane for Researchers and Scientists.

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,5-Trimethylcyclohexane, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

1,3,5-Trimethylcyclohexane is a cycloalkane with the chemical formula C₉H₁₈. It is a colorless liquid characterized by a cyclohexane ring substituted with three methyl groups at positions 1, 3, and 5. This arrangement leads to specific stereoisomers, with the cis-isomer, where all three methyl groups are on the same side of the ring, being a notable conformation.

The CAS Registry Number for 1,3,5-Trimethylcyclohexane is most commonly cited as 1839-63-0[1][2][3][4], although the identifier 1795-27-3 is also associated with this compound[5]. The molecular weight of 1,3,5-Trimethylcyclohexane is approximately 126.24 g/mol [1][3][5].

Quantitative Data Summary

The following table summarizes the key quantitative data for 1,3,5-Trimethylcyclohexane:

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | [1][3][5] |

| Molecular Weight | 126.24 g/mol | [5] |

| 126.2392 g/mol | [1] | |

| 126.243 g/mol | [3] | |

| CAS Registry Number | 1839-63-0 | [1][2][3][4] |

| 1795-27-3 | [5] | |

| Density | 0.77 g/cm³ | [2][5] |

| Boiling Point | Approximately 140°C | [2][5] |

| Melting Point | -50 °C | [2] |

| Flash Point | 19°C | [2] |

Experimental Protocols

Due to the nature of 1,3,5-Trimethylcyclohexane as a simple organic compound, it is not typically associated with complex biological signaling pathways. Therefore, experimental protocols would focus on its synthesis, purification, and analysis. A general workflow for the characterization of 1,3,5-Trimethylcyclohexane is outlined below.

General Workflow for Characterization:

-

Synthesis: Synthesize 1,3,5-Trimethylcyclohexane via the hydrogenation of mesitylene (1,3,5-trimethylbenzene).

-

Purification: Purify the product using fractional distillation to remove any unreacted starting material or byproducts.

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the connectivity and stereochemistry of the methyl groups on the cyclohexane ring.

-

Mass Spectrometry (MS): Use electron ionization mass spectrometry to determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum to identify the characteristic C-H stretching and bending vibrations of the cycloalkane.

-

-

Purity Analysis:

-

Gas Chromatography (GC): Employ GC to assess the purity of the sample and quantify any impurities.

-

Logical Relationships

The following diagram illustrates the relationship between 1,3,5-Trimethylcyclohexane and its aromatic precursor, mesitylene, as well as its common analytical characterization methods.

References

Introduction to 1,3,5-Trimethylcyclohexane and its Solubility

An In-depth Technical Guide on the Solubility of 1,3,5-Trimethylcyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,5-trimethylcyclohexane in organic solvents. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on the theoretical principles governing its solubility, its physicochemical properties, and detailed experimental protocols for its determination.

1,3,5-Trimethylcyclohexane is a cycloalkane, a saturated hydrocarbon, with the chemical formula C₉H₁₈.[1][2] As a nonpolar molecule, its solubility is primarily dictated by the principle of "like dissolves like." This principle suggests that nonpolar compounds are readily soluble in nonpolar solvents, while they exhibit poor solubility in polar solvents.[3] Understanding the solubility of 1,3,5-trimethylcyclohexane is crucial for its application in various fields, including its use as a solvent, in organic synthesis, and as a component in fuel studies.

Physicochemical Properties

The solubility of a compound is influenced by its physical and chemical properties. Key properties of 1,3,5-trimethylcyclohexane are summarized in Table 1.

Table 1: Physicochemical Properties of 1,3,5-Trimethylcyclohexane

| Property | Value |

| Molecular Formula | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol |

| Density | 0.758 g/cm³ |

| Boiling Point | 139.5 °C |

| Melting Point | -84.39 °C |

| LogP | 3.07860 |

(Data sourced from LookChem)[1]

The high LogP value indicates a strong preference for nonpolar environments over aqueous ones, reinforcing its hydrophobic nature.

Expected Solubility in Organic Solvents

While precise quantitative data is not available, the expected solubility of 1,3,5-trimethylcyclohexane in different classes of organic solvents can be predicted based on its nonpolar structure.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): 1,3,5-Trimethylcyclohexane is expected to be highly soluble, likely miscible in all proportions, with nonpolar solvents. The intermolecular forces (van der Waals forces) are similar between the solute and the solvent, leading to favorable interactions.

-

Slightly Polar Solvents (e.g., Diethyl Ether, Chloroform): Good solubility is anticipated in slightly polar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): Moderate to low solubility is expected. The dipole-dipole interactions in these solvents are stronger than the van der Waals forces that would be formed with 1,3,5-trimethylcyclohexane.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Very low solubility is predicted. The strong hydrogen bonding network in these solvents makes the dissolution of a nonpolar molecule energetically unfavorable.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a liquid solute like 1,3,5-trimethylcyclohexane in an organic solvent.

Objective: To determine the concentration of 1,3,5-trimethylcyclohexane in a saturated solution of a specific organic solvent at a given temperature.

Materials and Equipment:

-

1,3,5-trimethylcyclohexane (high purity)

-

Organic solvent of interest (high purity)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a similar quantitative analytical instrument

-

Volumetric flasks, pipettes, and syringes

-

Vials with airtight seals

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,3,5-trimethylcyclohexane to a known volume of the organic solvent in a series of vials. The presence of a separate phase of the solute is necessary to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solute to settle.

-

If necessary, centrifuge the vials at the experimental temperature to ensure complete separation of the excess solute from the saturated solution.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

-

Prepare a series of dilutions of the sample with the pure solvent.

-

Analyze the diluted samples using a pre-calibrated GC-FID to determine the concentration of 1,3,5-trimethylcyclohexane.

-

-

Data Interpretation:

-

Calculate the solubility from the concentration of the saturated solution. The solubility can be expressed in various units such as grams per 100 mL of solvent (g/100mL), molarity (mol/L), or mole fraction.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.

Caption: A diagram illustrating the experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Commercial Availability and Applications of 1,3,5-Trimethylcyclohexane Isomers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and relevant applications of the stereoisomers of 1,3,5-trimethylcyclohexane. The information is intended to assist researchers and professionals in sourcing these compounds and understanding their potential uses in various scientific and industrial settings.

Introduction to 1,3,5-Trimethylcyclohexane Isomers

1,3,5-Trimethylcyclohexane (C₉H₁₈) is a saturated cyclic hydrocarbon. The symmetrical substitution pattern of the methyl groups on the cyclohexane ring gives rise to two principal diastereomers: cis-1,3,5-trimethylcyclohexane and trans-1,3,5-trimethylcyclohexane. Both of these isomers are achiral[1][2].

-

cis-1,3,5-Trimethylcyclohexane: In the most stable chair conformation, all three methyl groups can occupy equatorial positions, leading to a highly stable configuration.

-

trans-1,3,5-Trimethylcyclohexane: In its most stable chair conformation, two methyl groups are in equatorial positions and one is in an axial position.

The distinct spatial arrangement of the methyl groups in these isomers results in different physical and chemical properties, which can be leveraged in various applications.

Commercial Availability

Both the individual cis and trans isomers, as well as mixtures, are commercially available from various chemical suppliers. Purity is typically determined by Gas Chromatography (GC).

Table 1: Commercial Availability of 1,3,5-Trimethylcyclohexane Isomers

| Product Description | CAS Number | Common Suppliers | Typical Purity |

| cis-1,3,5-Trimethylcyclohexane | 1795-27-3 | Pharmaffiliates, various online marketplaces[3] | Varies by supplier; often available in high purity. |

| trans-1,3,5-Trimethylcyclohexane | 1795-26-2 | LookChem, ChemicalBook, various online marketplaces[4][5] | Varies by supplier; often available in high purity. |

| 1,3,5-Trimethylcyclohexane (mixture of isomers) | 1839-63-0 | TCI America, CP Lab Safety, various online marketplaces[6][7][8] | >98% (GC)[7] |

Note: Availability and purity should be confirmed with the specific supplier prior to ordering.

Physicochemical Properties

The stereochemical differences between the isomers influence their physical properties. The following table summarizes key quantitative data for the isomers.

Table 2: Physicochemical Data of 1,3,5-Trimethylcyclohexane Isomers

| Property | cis-1,3,5-Trimethylcyclohexane | trans-1,3,5-Trimethylcyclohexane |

| CAS Number | 1795-27-3[3][9] | 1795-26-2[4] |

| Molecular Formula | C₉H₁₈[3][9] | C₉H₁₈[4] |

| Molecular Weight | 126.24 g/mol [3][10] | 126.24 g/mol [4] |

| Boiling Point | 139.5 °C at 760 mmHg[11] | 139.5 °C at 760 mmHg[4] |

| Density | 0.759 g/cm³[11] | 0.758 g/cm³[4] |

| Refractive Index | Not specified | 1.4307[4] |

| Flash Point | 27.9 °C[11] | 27.9 °C[4] |

Applications in Research and Industry

While direct applications in drug development or biological signaling pathways are not prominently documented in scientific literature, 1,3,5-trimethylcyclohexane is utilized in several other areas of chemical research and industry.

-

Solvents: Due to its nonpolar nature and liquid state at room temperature, it is used as a solvent in formulations for coatings, paints, and cleaning products[12].

-

Polymerization: It can act as an initiator in polymerization reactions through the formation of free radicals[12].

-

Chemical Synthesis: It can serve as a starting material or intermediate in the synthesis of other organic compounds through reactions like oxidation and halogenation[12].

For drug development professionals, its primary relevance may be as a non-polar solvent for extraction or reaction media, or as a lipophilic building block in the synthesis of larger, more complex molecules.

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of 1,3,5-trimethylcyclohexane isomers are outlined below.

A common method for synthesizing 1,3,5-trimethylcyclohexane is the catalytic hydrogenation of 1,3,5-trimethylbenzene (mesitylene). This process typically yields a mixture of the cis and trans isomers.

-

Objective: To synthesize a mixture of 1,3,5-trimethylcyclohexane isomers.

-

Reaction: C₆H₃(CH₃)₃ + 3 H₂ → C₉H₁₈

-

Materials:

-

1,3,5-trimethylbenzene (Mesitylene)

-

Solvent (e.g., glacial acetic acid or ethanol)

-

Catalyst (e.g., Platinum(IV) oxide (Adam's catalyst) or Rhodium-on-alumina)

-

High-pressure autoclave

-

Hydrogen gas source

-

-

Procedure:

-

A solution of 1,3,5-trimethylbenzene in a suitable solvent is placed in a high-pressure autoclave.

-

The hydrogenation catalyst is added to the solution. The amount of catalyst is typically 1-5% by weight of the starting material.

-

The autoclave is sealed and purged with nitrogen gas to remove air, followed by purging with hydrogen gas.

-

The vessel is pressurized with hydrogen to the desired pressure (e.g., 100-500 psi) and heated to the reaction temperature (e.g., 50-150 °C).

-

The reaction mixture is agitated (stirred or shaken) to ensure efficient contact between the reactants and the catalyst.

-

The reaction is monitored by observing the drop in hydrogen pressure. Once the theoretical amount of hydrogen has been consumed, the reaction is considered complete.

-

The autoclave is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed by distillation.

-

The resulting crude product, a mixture of 1,3,5-trimethylcyclohexane isomers, can be purified by fractional distillation.

-

Gas chromatography (GC) is an effective method for separating the cis and trans isomers of 1,3,5-trimethylcyclohexane[13].

-

Objective: To separate and quantify the cis and trans isomers from a mixture.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Materials:

-

Mixture of 1,3,5-trimethylcyclohexane isomers

-

High-purity carrier gas (e.g., Helium or Hydrogen)

-

GC capillary column (a non-polar or moderately polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often effective)[13].

-

-

Procedure:

-

Injection: A small volume (e.g., 1 µL) of the isomer mixture is injected into the heated inlet of the gas chromatograph.

-

Separation: The volatile components are carried by the inert gas through the capillary column. The isomers will separate based on their differential interactions with the stationary phase.

-

Detection: As each isomer elutes from the column, it is detected by the FID, generating a peak on the chromatogram.

-

Analysis: The retention time of each peak is used to identify the isomer (by comparison with pure standards), and the area of each peak is proportional to the concentration of that isomer in the mixture.

-

Optimization: The separation can be optimized by adjusting the temperature program (the rate at which the column temperature is increased) and the carrier gas flow rate to achieve baseline resolution of the isomer peaks[13].

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent separation of 1,3,5-trimethylcyclohexane isomers.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CIS,CIS,TRANS-1,3,5-TRIMETHYLCYCLOHEXANE|lookchem [lookchem.com]

- 5. CIS,CIS,TRANS-1,3,5-TRIMETHYLCYCLOHEXANE | 1795-26-2 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 1,3,5-Trimethylcyclohexane | 1839-63-0 | TCI AMERICA [tcichemicals.com]

- 8. calpaclab.com [calpaclab.com]

- 9. cis-1,3,5-Trimethylcyclohexane - Hazardous Agents | Haz-Map [haz-map.com]

- 10. 1,3,5-Trimethylcyclohexane | C9H18 | CID 35364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS#:1795-27-3 | Cyclohexane,1,3,5-trimethyl-, (1a,3a,5a)- | Chemsrc [chemsrc.com]

- 12. 1,3,5-Trimethylcyclohexane|C9H18 [benchchem.com]

- 13. benchchem.com [benchchem.com]

In-Depth Technical Guide: Health and Safety Data for 1,3,5-Trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 1,3,5-Trimethylcyclohexane (CAS No: 1839-63-0), also known as hexahydromesitylene. The information is compiled from various safety data sheets, toxicology databases, and regulatory guidelines to assist researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Chemical and Physical Properties

1,3,5-Trimethylcyclohexane is a cycloalkane with the molecular formula C9H18.[1][2] It is a colorless to almost colorless clear liquid.[1][3] The table below summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C9H18 | [1][2][4] |

| Molecular Weight | 126.24 g/mol | [2][4] |

| CAS Number | 1839-63-0 | [1][2][3][4][5] |

| EC Number | 217-417-0 | [1] |

| Appearance | Colorless to Almost colorless clear liquid | [1][3] |

| Boiling Point | 139.5 - 140°C | [1][4][6] |

| Melting Point | -50°C | [4] |

| Flash Point | 19°C | [1][4] |

| Density | 0.77 g/cm³ | [1][4] |

| Vapor Pressure | 7.982 mmHg at 25°C | [6] |

| LogP (Octanol/Water Partition Coefficient) | 3.07860 | [4][6] |

| Refractive Index | 1.4307 | [6] |

Hazard Identification and Classification

1,3,5-Trimethylcyclohexane is classified as a highly flammable liquid and vapor.[1][2][3][5] It is also identified as a neurotoxin and is associated with acute solvent syndrome.[2][7]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

Signal Word: Danger[1]

Primary Hazards:

-

Flammability: Highly flammable liquid and vapor.[1][2][3][5] Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Forms explosive mixtures with air at ambient temperatures.[8]

-

Health Hazards: May be harmful if inhaled or ingested.[9] Skin and eye contact may cause irritation.[9] Classified as a neurotoxin, with potential for acute solvent syndrome.[2][7]

Toxicological Data

| Endpoint | Observation | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed. | [8] |

| Acute Inhalation Toxicity | May be harmful if inhaled. | [9] |

| Skin Corrosion/Irritation | May cause skin irritation. | [1][9] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [8] |

| Specific Target Organ Toxicity (Single Exposure) | Neurotoxin - Acute solvent syndrome. | [2][7] |

| Aspiration Hazard | No data available. | |

| Carcinogenicity | Not classified as a carcinogen by major regulatory agencies. | [10] |

| Mutagenicity | No data available. | [10] |

| Reproductive Toxicity | No data available. | [10] |

Experimental Protocols

Specific experimental protocols for the toxicological assessment of 1,3,5-Trimethylcyclohexane are not published. However, standardized OECD guidelines are typically followed for the evaluation of chemical substances. Below are summaries of relevant OECD test guidelines that would be applicable.

Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult rats of a single sex (usually females).

-

Procedure: A sighting study is first conducted to determine the appropriate starting dose. The main study involves administering the substance by oral gavage in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Endpoint: The LD50 (median lethal dose) is estimated, and the substance is classified according to the Globally Harmonised System (GHS).

Skin Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Typically, albino rabbits.

-

Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin on the animal's back. The patch is covered with a gauze dressing for a specified period (usually 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the lesions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Typically, albino rabbits.

-

Procedure: A small amount of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control. The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Endpoint: The severity of the eye reactions is scored, and the substance is classified based on the persistence and severity of the ocular lesions.

Handling, Storage, and First Aid

Handling and Storage

-

Handling: Handle in a well-ventilated area.[1] Wear suitable protective equipment, including gloves and eye protection.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1][3] Use explosion-proof equipment and non-sparking tools.[1][3] Take measures to prevent the buildup of electrostatic charge.[1][3]

-

Storage: Store in a cool, dark, and well-ventilated place.[1][5] Keep the container tightly closed.[1][3] Store away from incompatible materials such as oxidizing agents.[1][5]

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice if you feel unwell.[1]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][3] If skin irritation occurs, get medical advice.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

-

Ingestion: Rinse mouth. Get medical advice if you feel unwell.[1]

Exposure Controls and Personal Protection

As no specific occupational exposure limits for 1,3,5-Trimethylcyclohexane have been established by major regulatory bodies, it is recommended to handle this chemical with a high degree of caution.

-

Engineering Controls: Use a closed system or local exhaust ventilation.[1] Install a safety shower and eye bath.[1]

-

Respiratory Protection: Use a vapor respirator. Follow local and national regulations.[1]

-

Hand Protection: Wear protective gloves.[1]

-

Eye Protection: Wear safety glasses. A face shield may be necessary depending on the situation.[1]

-

Skin and Body Protection: Wear protective clothing and boots as required.[1]

Visualizations

Hazard Communication and Control Workflow

The following diagram illustrates a logical workflow for managing the hazards associated with 1,3,5-Trimethylcyclohexane, from identification to control measures.

Caption: Hazard Communication and Control Workflow for 1,3,5-Trimethylcyclohexane.

Postulated Metabolic Pathway

While the specific metabolic pathway of 1,3,5-Trimethylcyclohexane has not been elucidated, it is likely to undergo hydroxylation similar to other cycloalkanes like methylcyclohexane. The following diagram illustrates a postulated metabolic pathway.

Caption: Postulated Metabolic Pathway of 1,3,5-Trimethylcyclohexane.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 3. delltech.com [delltech.com]